4-Butylresorcinol

Tyrosinase Inhibition Hyperpigmentation Dermatology

4-Butylresorcinol (rucinol) is the most potent human tyrosinase inhibitor for cosmetic and dermatological R&D. With an IC50 of 21 μmol/L, it is 47-fold more effective than arbutin and 4.5-fold more potent than 4-hexylresorcinol. Its unique dual mechanism combines competitive inhibition (Ki = 2.1 μM) with proteasomal tyrosinase degradation (52% protein reduction at 5 μM). Clinically proven age spot reduction in 8 weeks—4 weeks faster than close analogs. Select 4-butylresorcinol for rapid-acting, high-efficacy depigmenting formulations that substantiate visible improvement claims.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 18979-61-8
Cat. No. B146731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylresorcinol
CAS18979-61-8
Synonyms4-Butyl-1,3-benzenediol;  Butylresorcinol;  Iklen;  NKO 12;  Rucinol
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCCC1=C(C=C(C=C1)O)O
InChIInChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,11-12H,2-4H2,1H3
InChIKeyCSHZYWUPJWVTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butylresorcinol (CAS 18979-61-8): An Overview of a Potent Tyrosinase Inhibitor for Hyperpigmentation Management


4-Butylresorcinol (4-n-butylresorcinol, rucinol) is a phenol analogue and a derivative of resorcinol, characterized by a linear n-butyl group at the para position of the benzene-1,3-diol core. It is recognized as a potent competitive inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis, and is widely employed in dermatological research and cosmetic formulations for the management of hyperpigmentary disorders [1][2]. Its mechanism involves direct enzymatic inhibition and the enhancement of proteolytic degradation of tyrosinase protein in melanocytes [3].

Why Generic Substitution of 4-Butylresorcinol (CAS 18979-61-8) Fails: The Criticality of Molecular Specificity


The assumption that all resorcinol derivatives or tyrosinase inhibitors are functionally interchangeable is scientifically untenable. Even minor alterations to the alkyl side chain length or substitution pattern drastically impact the compound's inhibitory potency, selectivity for human versus fungal tyrosinase, and physicochemical properties relevant to formulation stability [1][2]. For instance, while both 4-butylresorcinol and 4-hexylresorcinol are resorcinol derivatives, they exhibit a 4.5-fold difference in their IC50 values against human tyrosinase, directly translating to divergent clinical timelines for depigmenting efficacy [2]. Furthermore, the competitive inhibition kinetics and the unique ability to induce proteasomal degradation of tyrosinase are not class-wide effects, underscoring that generic substitution cannot guarantee equivalent biological or clinical performance [3]. The quantitative evidence below establishes the specific performance benchmarks that define 4-butylresorcinol's differentiation.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Butylresorcinol (CAS 18979-61-8) Against Analogues


Superior Potency Against Human Tyrosinase Compared to Common Depigmenting Agents

4-Butylresorcinol demonstrates a significantly lower half-maximal inhibitory concentration (IC50) against human tyrosinase compared to widely used alternatives such as hydroquinone, arbutin, and kojic acid [1]. The IC50 of 4-butylresorcinol is 21 μmol/L, which is approximately 24-fold more potent than kojic acid (IC50 = 500 μmol/L) and over 47-fold more potent than arbutin and hydroquinone, which exhibit IC50 values in the millimolar range (~1000 μmol/L) [1].

Tyrosinase Inhibition Hyperpigmentation Dermatology

Enhanced Inhibition of Melanin Production in 3D Skin Models Relative to Kojic Acid and Arbutin

In a physiologically relevant MelanoDerm™ skin model, 4-butylresorcinol exhibited an IC50 of 13.5 μmol/L for the inhibition of melanin production, significantly outperforming other depigmenting agents [1]. Arbutin was the least active, failing to achieve 50% inhibition at the highest tested concentration (IC50 > 5000 μmol/L), while kojic acid showed an IC50 > 400 μmol/L [1]. Although hydroquinone was more effective in this model (IC50 < 40 μmol/L), its known cytotoxicity and regulatory restrictions limit its utility [1].

Melanin Synthesis Skin Pigmentation 3D Tissue Models

Accelerated Onset of Clinical Efficacy in Age Spot Reduction Versus Other Alkylresorcinols

In a 12-week clinical study, a topical formulation containing 4-butylresorcinol demonstrated a significantly faster onset of action for reducing age spots compared to its close structural analogs, 4-hexylresorcinol and 4-phenylethylresorcinol [1]. Treatment with 4-butylresorcinol led to a statistically significant reduction in the appearance of age spots within 8 weeks, whereas both 4-hexylresorcinol and 4-phenylethylresorcinol required a full 12 weeks to achieve a comparable, statistically significant effect relative to the vehicle control [1].

Clinical Efficacy Age Spots Alkylresorcinols

Dual Mechanism of Action: Competitive Inhibition Coupled with Proteasomal Degradation of Tyrosinase

Beyond its potent competitive inhibition of tyrosinase (Ki = 2.1 μM for mushroom tyrosinase diphenolase activity) [1], 4-butylresorcinol uniquely enhances the proteolytic degradation of tyrosinase protein in intact melanocytes [2]. In B16F10 melanoma cells, 4-butylresorcinol reduced tyrosinase protein levels by 52% at a concentration of 5 μM, without affecting tyrosinase mRNA levels [2]. This dual mechanism—combining immediate enzymatic inhibition with sustained protein-level reduction—is a distinguishing feature not commonly reported for other resorcinol derivatives or depigmenting agents like kojic acid or arbutin [1].

Mechanism of Action Tyrosinase Degradation Melanogenesis

Superior Potency Against Mushroom and Murine Tyrosinase with Competitive Kinetics

4-Butylresorcinol demonstrates potent, competitive inhibition against mushroom tyrosinase with an IC50 of 3.2 μM for diphenolase activity and a Ki of 2.1 μM [1]. This is in contrast to other phenolic inhibitors, where potency can vary widely. For instance, while a direct head-to-head IC50 comparison for mushroom tyrosinase against 4-hexylresorcinol is not provided in the core literature, the human tyrosinase data (IC50 of 21 vs. 94 μmol/L) suggests a significant potency advantage for the butyl derivative [2]. The competitive nature of the inhibition, confirmed by Lineweaver-Burk analysis (increased Km from 0.28 mM to 0.85 mM at 5 μM of inhibitor without affecting Vmax), is a specific molecular interaction that is not a universal feature of all alkylresorcinols [1].

Enzyme Kinetics Tyrosinase Inhibition Structure-Activity Relationship

Favorable In Vitro Cytotoxicity Profile in Melanoma Cells

In comparative studies of depigmenting agents, 4-butylresorcinol exhibited a safety profile distinct from some alternatives. In B16 murine melanoma cells, 4-butylresorcinol demonstrated low cytotoxicity, with a cell viability IC50 > 20 μM after 72 hours of incubation [1]. In a separate comparative study, 4-butylresorcinol and bakuchiol both reduced cell viability in a concentration-dependent manner, but 4-butylresorcinol displayed more potent tyrosinase inhibition than ascorbic acid and bakuchiol [2]. This suggests a therapeutic window where effective melanogenesis inhibition (EC50 for melanin synthesis = 3.5 μM) [1] occurs at concentrations well below those causing significant cytotoxicity (IC50 > 20 μM) [1].

Cytotoxicity Safety Melanoma Cells

Optimal Research and Industrial Application Scenarios for 4-Butylresorcinol (CAS 18979-61-8)


Development of High-Potency Topical Formulations for Pigmentation Disorders

Given its human tyrosinase IC50 of 21 μmol/L, which is over 47-fold more potent than arbutin or hydroquinone [1], 4-butylresorcinol is the preferred active pharmaceutical ingredient (API) for creating next-generation, highly effective serums, creams, and spot treatments targeting melasma, age spots, and post-inflammatory hyperpigmentation. Its potency allows for lower use levels in formulations while maintaining high efficacy.

Accelerated Cosmetic Product Development with Demonstrated Faster Clinical Results

The clinical evidence of achieving significant age spot reduction in 8 weeks, a full 4 weeks faster than close analogs like 4-hexylresorcinol and 4-phenylethylresorcinol [2], makes 4-butylresorcinol a strategic choice for cosmetic brands aiming to substantiate claims of rapid visible improvement. This faster onset can be a key marketing differentiator and driver of consumer satisfaction in a competitive market.

Mechanism-Based Research on Sustained Melanogenesis Suppression

For academic and industrial researchers investigating new strategies for durable skin lightening, 4-butylresorcinol serves as a unique tool compound. Its dual mechanism—combining competitive tyrosinase inhibition (Ki = 2.1 μM) [3] with the enhancement of proteasomal tyrosinase degradation (52% protein reduction at 5 μM) [4]—provides a model for designing and benchmarking novel agents that aim to achieve both immediate and long-term downregulation of the melanin synthesis pathway, an advantage over single-mechanism alternatives like kojic acid or arbutin [3].

Quality Control and In Vitro Screening Using a Potent Mushroom Tyrosinase Inhibitor

The potent and well-characterized inhibition of mushroom tyrosinase (IC50 = 3.2 μM, Ki = 2.1 μM, competitive) [3] establishes 4-butylresorcinol as an excellent positive control for in vitro assays during the quality control of natural extracts and the screening of novel synthetic tyrosinase inhibitors. Its reliable and potent activity ensures assay sensitivity and facilitates the quantitative comparison of new chemical entities.

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